molecular formula C7H8N2O2 B1293789 5-Methyl-2-nitroaniline CAS No. 578-46-1

5-Methyl-2-nitroaniline

Cat. No. B1293789
CAS RN: 578-46-1
M. Wt: 152.15 g/mol
InChI Key: IGDYNWKWXUCIJB-UHFFFAOYSA-N
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Description

5-Methyl-2-nitroaniline is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and its antimicrobial properties. The compound is characterized by the presence of a methyl group and a nitro group attached to an aniline ring, which significantly influences its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of derivatives of 5-methyl-2-nitroaniline has been explored in several studies. A novel synthesis method for 3-aryl-2,6-dicyano-5-methylanilines has been reported, which involves the reaction of nitrostyrenes with malononitrile in the presence of sodium carbonate in ethanol at room temperature, yielding the aromatic products in good yields . Another study describes the synthesis of N-methyl-5-methoxyl-2-nitroaniline through a four-step process starting from 5-chloro-2-nitroaniline, involving substitution, acetylation, methylation, and deacetylation to produce the title compound .

Molecular Structure Analysis

The molecular structure of 5-methyl-2-nitroaniline salts has been analyzed through single-crystal X-ray diffraction, revealing the formation of one-dimensional or two-dimensional networks through hydrogen bonding between the ammonio group and respective anions . Additionally, the crystal structure of a 1:1 adduct of N-methylaniline with 5-nitrofuran-2-carboxylic acid has been determined, suggesting potential as a new supramolecular synthon .

Chemical Reactions Analysis

The chemical reactivity of 5-methyl-2-nitroaniline is influenced by its functional groups. The nitro group is a key participant in various chemical reactions, and the presence of the methyl group can direct the course of these reactions. The synthesis of 2-methyl-5-nitroaniline derivatives has been carried out to explore their antimicrobial activity, indicating the compound's potential in medicinal chemistry .

Scientific Research Applications

Charge Density and Intermolecular Interactions

5-Methyl-2-nitroaniline has been studied for its electron charge distribution and intermolecular interactions. Research indicates the presence of strong C-methyl-H-O interactions and C-(HO)-O interactions in its molecular structure. These findings suggest cooperative effects and an enhancement of intramolecular conjugation due to crystallization, which could be linked to molecular aggregation mechanisms governed by specific synthons (Ellena et al., 2001).

Antimicrobial Activity

A study on 2-methyl-5-nitroaniline derivatives demonstrated significant in vitro antimicrobial activity. This suggests potential applications of these compounds in developing new antimicrobial agents (Lingappa et al., 2011).

Conformational Polymorphism

5-Methyl-2-nitroaniline exhibits conformational polymorphism, showing different molecular conformations and colors in its crystalline form. This property is relevant for understanding the thermodynamic stability relationships between polymorphs and could have implications in material science and pharmaceuticals (Yu et al., 2000).

DNA Conformation Studies

In studies involving DNA conformation, 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide formed complexes with dinucleoside monophosphates. This suggests its potential use as a probe for studying DNA structures (Vyas et al., 1984).

Nonlinear Optical Properties

Research into the nonlinear optical (NLO) properties of 2-methyl-5-nitroaniline indicates its potential use in NLO materials. These properties have been enhanced through experimental and computational studies, particularly with the addition of silver nanoparticles, suggesting applications in optics and laser technology (John et al., 2019).

Photochemical Transformations

Studies on photochemical transformations of nitroarenes, including 2-methyl-5-nitroaniline, have identified various photo-transformation intermediates and products. This has implications for understanding the environmental behavior and potential applications of these compounds in photolysis processes (Diehl et al., 2002).

Safety And Hazards

5-Methyl-2-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also sensitive to prolonged exposure to air and is probably combustible .

Future Directions

2-Methyl-5-nitroaniline may be employed as an analytical standard for the surfactant-mediated transformations . The market for 2-Methyl-5-nitroaniline encompasses the trade and distribution of the chemical compound characterized by its molecular structure consisting of a methyl group and a nitro group attached to an aniline ring .

properties

IUPAC Name

5-methyl-2-nitroaniline
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InChI

InChI=1S/C7H8N2O2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3
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InChI Key

IGDYNWKWXUCIJB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])N
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Molecular Formula

C7H8N2O2
Record name 5-METHYL-2-NITROANILINE
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DSSTOX Substance ID

DTXSID2025634
Record name 5-Methyl-2-nitroaniline
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Molecular Weight

152.15 g/mol
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Physical Description

5-methyl-2-nitroaniline appears as yellow leaflets (from water) or orange powder. (NTP, 1992)
Record name 5-METHYL-2-NITROANILINE
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name 5-METHYL-2-NITROANILINE
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Product Name

5-Methyl-2-nitroaniline

CAS RN

578-46-1
Record name 5-METHYL-2-NITROANILINE
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Melting Point

234 °F (NTP, 1992)
Record name 5-METHYL-2-NITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
Y Zhang, TY Feng, SY Li - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
The title compound, C11H15ClN2O2, lies on a crystallographic mirror plane of symmetry; thus all of its atoms, except for two of the tert-butyl methyl C atoms and the H atoms, are exactly …
Number of citations: 1 scripts.iucr.org
DB Nale, BM Bhanage - Green Chemistry, 2015 - pubs.rsc.org
… Hence, the best optimized reaction conditions for the desired product 2a are: 5-methyl-2-nitroaniline (1.0 mmol), DMC (5.0 mmol), PMHS (4.0 mmol) and 5 mol% Cu(OAc) 2 ·H 2 O …
Number of citations: 25 pubs.rsc.org
J Machin, DM Smith - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
N-Phenacyl-Np-tolylsulphonyl-o-nitroanilines (8) are cyclised to 2-alkoxybenzimidazole N-oxides (⇌ 2-alkoxy-N-hydroxybenzimidazoles)(13)–(16) by sodium alkoxides in the …
Number of citations: 2 pubs.rsc.org
J Kim, J Kim, H Lee, BM Lee, BH Kim - Tetrahedron, 2011 - Elsevier
… -benzimidazole using 5-methyl-2-nitroaniline and trimethyl … half of the 5-methyl-2-nitroaniline was turned into monoimidate, … After ∼30 min, both 5-methyl-2-nitroaniline and monoimidate …
Number of citations: 37 www.sciencedirect.com
AM Gasco, C Medana, A Gasco - Synthetic communications, 1994 - Taylor & Francis
… A mixture of the two isomers 5-methyl-2-nitroaniline 4 (65%) and 4-methyl-2nitroaniline 5 (35… It is interesting that the 5-methyl-2nitroaniline predominates over the 4-methyl-2-nitroaniline …
Number of citations: 17 www.tandfonline.com
KJ Chapman, LK Dyall, LK Frith - Australian journal of chemistry, 1984 - CSIRO Publishing
… Nevertheless, attempts to make the N-chloro derivatives of 4- and 5-methyl-2-nitroaniline gave erratic results … HI reduction gave 5-methyl-2-nitroaniline in which ir detected no impurities. …
Number of citations: 9 www.publish.csiro.au
EE Haley, JP Lambooy - Journal of the American Chemical …, 1954 - ACS Publications
With Kuhn’s demonstration that the substitution of both methyl groups on the benzene nucleus of the riboflavin molecule by chlorine atoms results in a compound which antagonizes …
Number of citations: 40 pubs.acs.org
J Feltes, K Levsen - Journal of High Resolution …, 1989 - Wiley Online Library
… In addition, 5-methyl-2-nitroaniline as well as an unknown isomer can be determined and identified by their UV spectra. Minor peaks of early eluting compounds are most likely due to …
Number of citations: 24 onlinelibrary.wiley.com
KH Pausacker, JG Scroggie - Australian Journal of Chemistry, 1958 - CSIRO Publishing
Benzofurazan oxides are formed in excellent yield when certain substituted-2-nitroanilines react with iodosobenzene diacetate in benzene containing 1 per cent. (by volume) of acetic …
Number of citations: 2 www.publish.csiro.au
FH Case, HH Wisneski - Journal of Heterocyclic Chemistry, 1968 - Wiley Online Library
… With 5-methyl-2-nitroaniline (6) the result was 2,5dimethyl-8-nilroquinoline, previously prepared by Manske, Marion and Seger (7) from 2-nitro-5-methylaniline and crotonaldehyde in a …
Number of citations: 8 onlinelibrary.wiley.com

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